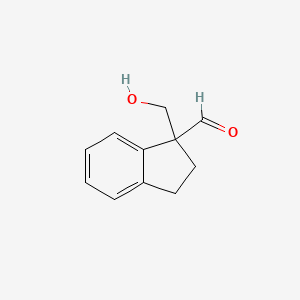

1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde

Description

1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde is a bicyclic organic compound featuring a fused indene core substituted with both hydroxymethyl and aldehyde functional groups at the 1-position.

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-(hydroxymethyl)-2,3-dihydroindene-1-carbaldehyde |

InChI |

InChI=1S/C11H12O2/c12-7-11(8-13)6-5-9-3-1-2-4-10(9)11/h1-4,7,13H,5-6,8H2 |

InChI Key |

MLARJZYVBKQMBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CO)C=O |

Origin of Product |

United States |

Preparation Methods

Starting from Indene Derivatives

One common route involves starting with commercially available indene or substituted indene compounds, which undergo oxidation and functionalization steps:

Oxidation of Indene to Indene-1-carboxaldehyde : Using oxidizing agents such as potassium permanganate (KMnO₄) or chromium-based reagents to introduce aldehyde groups at the indene core.

Hydroxymethylation : The aldehyde intermediate is subjected to hydroxymethylation, typically via formaldehyde or paraformaldehyde in the presence of acid or base catalysts, to introduce the hydroxymethyl group at the desired position.

Catalytic Hydrofunctionalization

- Hydrogenation followed by functionalization : Partial hydrogenation of indene to dihydroindene structures, followed by selective oxidation to generate aldehyde and hydroxymethyl groups.

Cyclization of Precursors with Functional Group Activation

Cyclization of Ortho-Substituted Benzaldehyde Derivatives

Precursors bearing suitable substituents (e.g., ortho-alkenyl or alkynyl groups) undergo intramolecular cyclization under acid catalysis to form the indene ring system.

Subsequent oxidation steps introduce the aldehyde and hydroxymethyl functionalities.

Friedel–Crafts Type Cyclization

- Aromatic precursors with side chains containing aldehyde and hydroxymethyl groups undergo acid-catalyzed cyclization, forming the fused indene ring with the desired functionalities.

Specific Synthetic Route Example

Based on the synthesis reported in the literature, a typical procedure might involve:

| Step | Reaction | Conditions | Purpose |

|---|---|---|---|

| 1 | Hydroxymethylation of indene | Formaldehyde, acid catalyst | Introduce hydroxymethyl group |

| 2 | Oxidation of indene | KMnO₄ or Cr(VI) reagents | Form aldehyde at the indene core |

| 3 | Purification | Recrystallization or chromatography | Isolate pure 1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde |

Industrial Synthesis Considerations

Large-scale production employs optimized versions of the above routes, often utilizing:

- Catalytic oxidation with controlled parameters to maximize yield.

- Recrystallization for purity enhancement.

- Flow chemistry techniques to improve safety and scalability.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxidative hydroxymethylation | Indene derivatives | Formaldehyde, acid catalyst | Hydroxymethylation | Straightforward, high yield | Requires purification steps |

| Cyclization of substituted precursors | Ortho-alkenyl benzaldehyde | Acid catalyst | Intramolecular cyclization | High regioselectivity | Precursor synthesis complexity |

| Catalytic oxidation | Indene or derivatives | KMnO₄, Cr(VI) reagents | Oxidation | Well-established | Over-oxidation risk |

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl group under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted indene derivatives.

Scientific Research Applications

1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde involves its interaction with various molecular targets. The hydroxymethyl group can enhance the compound’s interaction with active sites in enzymes or receptors, leading to improved biological activity . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Aldehyde Derivatives

2,3-Dihydro-1H-indene-2-carbaldehyde (CAS 37414-44-1) :

- Molecular Formula : C10H10O

- Molecular Weight : 146.19 g/mol

- Key Features : The aldehyde group is positioned at the 2-carbon of the indene ring. Unlike the target compound, it lacks the hydroxymethyl substituent, resulting in reduced polarity. This derivative is used in organic synthesis and has been characterized via NMR and mass spectrometry .

1-Ethyl-2,3-dihydro-1H-indene-1-carbaldehyde (CAS 1610962-44-1) :

Ketone Derivatives

- 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS 37678-61-8) :

- Molecular Formula : C11H12O

- Molecular Weight : 160.21 g/mol

- Key Features : Replacing the aldehyde with a ketone group reduces electrophilicity but enhances stability. Methyl substituents at the 4- and 5-positions sterically hinder reactivity, making this compound less reactive in nucleophilic additions compared to aldehyde analogs .

Amine Derivatives

- 2,3-Dihydro-1H-indene-1-amine: Synthesis: Prepared via reduction of 2,3-dihydro-1H-indene-1-ketoxime using aluminum amalgam. Contrasts sharply with the aldehyde group’s electrophilic nature .

Structural and Physicochemical Properties

Table 1: Comparative Data for Selected Indene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Groups | Key Properties |

|---|---|---|---|---|---|

| 1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde | Not available | C11H12O2 | 176.21 | Aldehyde, Hydroxymethyl | High polarity, H-bonding capability |

| 2,3-Dihydro-1H-indene-2-carbaldehyde | 37414-44-1 | C10H10O | 146.19 | Aldehyde | Moderate polarity, used in synthesis |

| 1-Ethyl-2,3-dihydro-1H-indene-1-carbaldehyde | 1610962-44-1 | C12H14O | 174.24 | Aldehyde, Ethyl | Hydrophobic, steric hindrance |

| 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one | 37678-61-8 | C11H12O | 160.21 | Ketone, Methyl groups | Stable, low reactivity |

Biological Activity

1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde is an organic compound characterized by its unique structural features, including a hydroxymethyl group and an aldehyde functional group. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H10O

- Molecular Weight : Approximately 176.21 g/mol

- Structural Features :

- Hydroxymethyl group attached to a dihydroindene framework.

- Aldehyde functional group at the 1-position.

The compound's reactivity stems from its functional groups, allowing it to participate in various chemical reactions, such as oxidation and reduction, which are essential for synthetic organic chemistry.

The precise biochemical pathways influenced by 1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde remain largely unexplored. However, similar compounds within the indene family have demonstrated significant biological activities, including:

- Antioxidant Activity : Compounds with similar structures have been shown to scavenge free radicals.

- Anticancer Properties : Indole derivatives exhibit antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology.

Research Findings

Recent studies have highlighted the biological activity of related compounds, providing insights that may extend to 1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde.

Case Studies and Biological Activity

-

Antiproliferative Effects :

- A study on dihydro-1H-indene derivatives identified compound 12d , a structural analog, which exhibited potent antiproliferative activity against several cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM. This compound was found to inhibit tubulin polymerization and induce apoptosis in cancer cells .

- Mechanistic Insights :

-

Potential Drug Development :

- Given its structural characteristics, 1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde is being explored as a precursor for new therapeutic agents due to its promising biological activity profile .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Notable Activity |

|---|---|---|---|

| 2,3-Dihydro-1H-indene-1-carbaldehyde | C10H10O | 146.19 g/mol | Basic structural analog |

| Compound 12d | C16H17N | Varies | Potent antiproliferative activity |

| 3-Methyl-2,3-dihydro-1H-indene-1-one | C10H10O | 146.19 g/mol | Contains methyl group |

This table illustrates the diversity within the indene family and highlights the unique presence of both hydroxymethyl and aldehyde functionalities in 1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step organic reactions. For example, a modified approach similar to the synthesis of 4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde involves using phthalic anhydride derivatives and aldehydes under oxidative conditions (e.g., H₂O₂ in ethanol) . Key variables include solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C), and reaction time (12–24 hours). Optimizing stoichiometry of the hydroxymethyl group donor (e.g., formaldehyde derivatives) is critical for yield improvement.

- Data Consideration : Yields typically range from 40% to 65% depending on purity of intermediates. Impurities often arise from incomplete oxidation or side reactions at the indene ring.

Q. How can the structure of this compound be rigorously characterized?

- Methodology :

- Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise stereochemical data. For example, analogous indene-carbaldehyde derivatives have been resolved with R-factors < 0.05 .

- Spectroscopy : ¹H/¹³C NMR (δ ~9.5–10 ppm for aldehyde protons; δ ~3.5–4.5 ppm for hydroxymethyl protons) and FT-IR (C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3400 cm⁻¹) are essential .

- Data Table :

| Technique | Key Peaks/Parameters | Purpose |

|---|---|---|

| ¹H NMR | 9.8 ppm (CHO) | Confirm aldehyde group |

| X-ray | C-C bond lengths (1.45–1.50 Å) | Validate ring geometry |

Q. What safety protocols are critical during experimental handling?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Waste must be segregated and disposed via certified hazardous waste services due to aldehyde toxicity .

- Advanced Note : For large-scale reactions (>10 g), inert atmosphere (N₂/Ar) is recommended to prevent oxidation of the hydroxymethyl group .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the compound’s reactivity in catalytic applications?

- Methodology : The hydroxymethyl group enhances nucleophilicity at the adjacent carbon, enabling participation in aldol condensations or Michael additions. For example, in organocatalytic [10+2] cycloadditions, analogous aldehydes act as dienophiles under chiral amine catalysis .

- Data Contradiction : Some studies report reduced stability of the hydroxymethyl group under acidic conditions (pH < 3), leading to dehydration. This contrasts with non-hydroxylated analogs, requiring pH-controlled environments (5–7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.